DS-3078a
説明
特性
分子式 |
C21H21F3O4 |
|---|---|
外観 |
Solid powder |
同義語 |
DS3078a; DS 3078a; DS-3078a; NONE |
製品の起源 |
United States |
類似化合物との比較
Target Specificity and Mechanism
All compounds inhibit mTOR kinase activity by competing with ATP at the catalytic site. However, differences in off-target effects and feedback signaling have been observed:
- DS-3078a: Induces phosphorylation of Akt at T308 in A498 renal carcinoma cells, suggesting disruption of mTORC1-mediated negative feedback without inhibiting PI3K signaling at higher doses .
Preclinical Efficacy
- DS-3078a: Achieved >50% tumor growth inhibition in 75% of xenograft models (9/12) at half MTD.
- AZD8055 and OSI-027: Demonstrated stronger pro-apoptotic effects in AN3 CA endometrial carcinoma cells, with higher sub-G1 population induction compared to DS-3078a .
Pharmacodynamic Profiles
- DS-3078a : Sustained mTORC1/2 pathway inhibition for 24 hours post-dose in mouse models, outperforming AZD8055 and the PI3K/mTOR dual inhibitor DS-7423 .
Resistance and Limitations
All mTORC1/2 inhibitors face challenges with acquired resistance, often linked to PI3K/AKT pathway reactivation. DS-3078a’s sustained mTOR inhibition may delay resistance, though its cytostatic nature (vs. apoptotic) could limit efficacy in aggressive tumors .
3. Discussion and Implications DS-3078a distinguishes itself through prolonged mTORC1/2 inhibition and a unique feedback modulation profile (Akt T308 phosphorylation). While its cytostatic activity may reduce toxicity, this could also limit tumor regression in clinical settings. In contrast, AZD2014’s lower hyperglycemia risk and OSI-027’s apoptotic potency highlight trade-offs between safety and efficacy. Future studies should explore combination therapies to leverage DS-3078a’s sustained target inhibition while mitigating resistance mechanisms.
準備方法
Chemical Characterization and Purification
The synthesized intermediates and final compounds are characterized using:
Purification typically involves chromatographic techniques, such as column chromatography, to isolate the desired product with high purity.
Additional Preparation Considerations
The patent literature suggests that DS-3078a and related compounds may be prepared as salts or formulated for oral administration, requiring further steps such as salt formation, crystallization, and formulation development to ensure bioavailability and stability.
Stability and storage conditions are critical, especially for compounds with sensitive heterocyclic structures. Common practice involves storage at controlled temperatures (e.g., 4°C) and protection from moisture and light.
Summary Table of Preparation Methods for DS-3078a and Related Compounds
Q & A
Q. What is the mechanism of action of DS-3078a in inhibiting mTOR signaling pathways?
DS-3078a is a selective small-molecule inhibitor targeting the catalytic site of mTOR, effectively blocking both mTORC1 and mTORC2 complexes. Methodologically, its activity can be validated via in vitro kinase inhibition assays (IC50 ~single-digit nM) and downstream phosphorylation analysis (e.g., phospho-Akt(T308) suppression). Researchers should prioritize immunoblotting to confirm pathway inhibition in cell lines like A498 renal carcinoma, where DS-3078a disrupts feedback loops without PI3K inhibition .
Q. Which experimental models are most suitable for assessing DS-3078a's antitumor efficacy?
Standard in vitro models include 230-cell line panel assays to evaluate growth inhibition (GI50 <500 nM in >200 lines) and apoptosis (caspase activation in 36 lines). For in vivo studies, xenograft models (e.g., AN3 CA endometrial carcinoma) are recommended, with tumor growth inhibition (TGI) metrics calculated at half-maximal tolerated dose (MTD). Ensure dosing schedules align with pharmacokinetic profiles to sustain mTORC1/2 suppression for 24 hours .
Q. What are the critical pharmacokinetic parameters for preclinical dosing of DS-3078a?
Key parameters include plasma half-life, bioavailability, and MTD determination. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with downstream biomarker suppression (e.g., phospho-S6K1 for mTORC1, phospho-Akt(S473) for mTORC2). Compare time-dependent inhibition patterns against AZD8055 and DS-7423 to optimize dosing intervals .
Advanced Research Questions
Q. How can researchers distinguish cytostatic vs. cytotoxic effects of DS-3078a in experimental designs?
Employ flow cytometry to quantify sub-G1 populations (apoptosis) versus cell cycle arrest (G0/G1 phase). For example, DS-3078a shows weaker sub-G1 induction in AN3 CA cells compared to AZD8055, suggesting predominant cytostatic activity. Combine growth inhibition assays with caspase-3/7 activation assays to differentiate mechanisms .
Q. What methodologies resolve contradictions in feedback loop data between DS-3078a and other mTOR inhibitors?
DS-3078a uniquely increases phospho-Akt(T308) in A498 cells, unlike AZD8055 or OSI-027. To investigate this, use isoform-specific Akt phosphorylation assays and compare inhibitor selectivity profiles via kinome-wide screening. Pair this with RNA sequencing to identify compensatory pathways activated post-treatment .
Q. How should hyperglycemia be monitored in DS-3078a clinical trials, and what mitigative strategies are methodologically valid?
Hyperglycemia incidence (17% all-grade) requires proactive monitoring via fasting blood glucose (FBG) and HbA1c levels. In preclinical models, pair DS-3078a with metformin or AMPK activators to counteract mTOR-driven insulin resistance. Use longitudinal mixed-effects models to analyze glycemic variability across dosing schedules .
Q. What statistical frameworks are optimal for interpreting tumor growth inhibition in xenograft studies?
Apply linear mixed models (LMMs) to account for inter-mouse variability, with tumor volume as a repeated measure. Use %TGI calculations [(1 – (ΔT/ΔC)) × 100] and compare against historical controls (e.g., 9/12 models showing >50% TGI). Incorporate bootstrap resampling to assess confidence intervals for small sample sizes .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
